![molecular formula C10H10ClN3O2 B1279316 2-(6-氯咪唑并[1,2-b]哒嗪-2-基)乙酸乙酯 CAS No. 64067-98-7](/img/structure/B1279316.png)

2-(6-氯咪唑并[1,2-b]哒嗪-2-基)乙酸乙酯

描述

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is a compound that belongs to the class of heterocyclic organic compounds. It is derived from the pyridazine group and has been studied for various applications, including its interaction with benzodiazepine receptors and its potential use in corrosion inhibition.

Synthesis Analysis

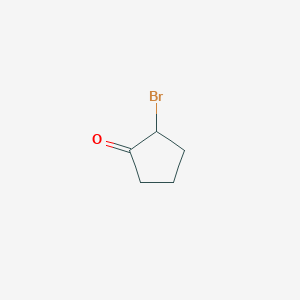

The synthesis of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate and related compounds has been reported in the literature. For instance, the synthesis of various ethyl 2-aryl-6-(chloro, methoxy, or unsubstituted)imidazo[1,2-a]pyridin-3-yl acetates has been described, which are structurally similar to the compound . Additionally, the Biginelli reaction has been utilized to synthesize related compounds, such as ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, under green protocol conditions .

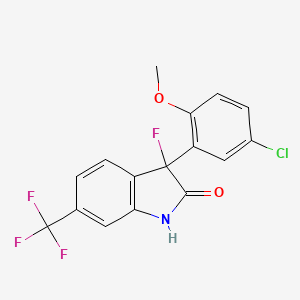

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, a new pyridazinone derivative has been characterized by FT-IR, 1H- and 13C-NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques are essential for confirming the molecular structure and configuration of such compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their interaction with benzodiazepine receptors. Some compounds in this class have shown the ability to displace [3H]diazepam from central and mitochondrial benzodiazepine receptors, indicating potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate-related compounds have been studied to some extent. For instance, the corrosion inhibition properties of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel in hydrochloric acid solution have been investigated, showing that the compound acts as a mixed inhibitor with a predominance at the cathodic domain . This suggests that similar compounds may also exhibit significant physical and chemical properties that could be exploited in various applications.

科学研究应用

合成和与受体的相互作用

- 2-(6-氯咪唑并[1,2-b]哒嗪-2-基)乙酸乙酯已被合成并检测其与中枢和线粒体苯二氮卓受体的相互作用。该化合物表现出显着的活性,特别是与中枢苯二氮卓受体 (BZR) (Schmitt, Bourguignon, Barlin, & Davies, 1997)。

合成和受体亲和力

- 已经报道了 2-(6-氯咪唑并[1,2-b]哒嗪-2-基)乙酸乙酯的各种衍生物的合成,以及它们对中枢和线粒体苯二氮卓受体的亲和力。一些衍生物对周围型受体表现出选择性亲和力 (Schmitt, Bourguignon, Barlin, & Davies, 1997)。

在抗肿瘤药物合成中的应用

- 一种衍生物,(8-甲酰基-3,4-二氢-4-氧代咪唑并[5,1,-d]-1,2,3,5-四嗪-3-基)乙酸乙酯,已被合成作为抗肿瘤药物替莫唑胺生产中的中间体 (Wang, Stevens, & Thomson, 1994)。

抗炎活性

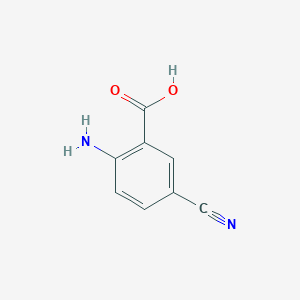

- 已经记录了咪唑并[1,2-b]哒嗪-2-羧酸和-2-乙酸的制备,包括乙酯。这些化合物经过抗炎活性测试,表明潜在的治疗应用 (Abignente, Arena, & de Caprariis, 1977)。

合成和反应性

- 已经研究了乙酸 α-(3-甲酰基-4,5,6,7-四氢苯并[b]噻吩-2-基腙)对各种活性亚甲基试剂的合成和反应性。这些化合物是吡喃、吡啶和哒嗪衍生物合成的前体 (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)。

缓蚀

- 一种相关化合物,(6-甲基-3-氧代哒嗪-2-基)乙酸乙酯,已被研究其在盐酸中抑制低碳钢腐蚀的有效性,证明了其在腐蚀防护中的潜在应用 (Ghazoui 等人,2017)。

药理学研究

- 2-甲基咪唑并[1,2-b]哒嗪-3-羧酸乙酯已被合成并评估其药理特性,包括抗炎、镇痛和溃疡生成活性。这些研究提供了对其潜在治疗用途的见解 (Abignente, Arena, Luraschi, Saturnino, Rossi, Berrino, & Cenicola, 1992)。

激酶抑制活性

- 已经开发出一种简化的合成方法来合成具有 VEGFR-2 激酶抑制活性的咪唑并[1,2-b]哒嗪衍生物,突出了该化合物在癌症治疗中的潜力 (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013)。

镇痛活性

- 对咪唑并[1,2-b]哒嗪-2-乙酸酯、酸和酰胺的研究显示出显着的镇痛活性,表明它们在疼痛管理中的潜在应用 (Luraschi 等人,1995)。

安全和危害

属性

IUPAC Name |

ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTJVWAXYXJKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438255 | |

| Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

CAS RN |

64067-98-7 | |

| Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

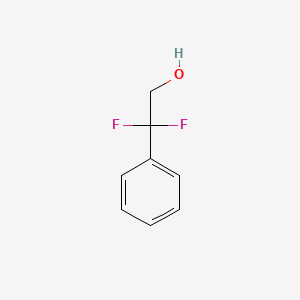

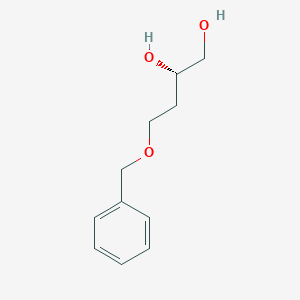

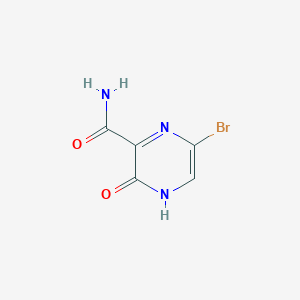

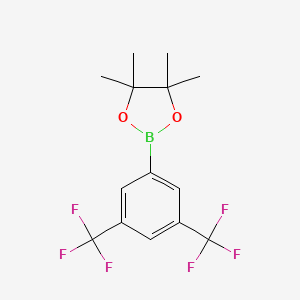

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)